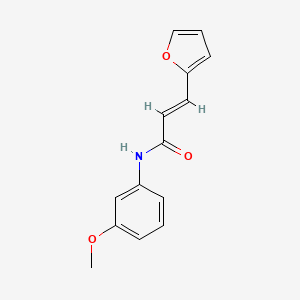

(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide, also known as FMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been explored in detail.

Applications De Recherche Scientifique

Antiprotozoal Agents

A study by Ismail et al. (2004) synthesized compounds related to "(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide" and tested them as antiprotozoal agents. Their research led to the discovery of compounds with strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, the pathogens responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004).

Crystal Structure Analysis

Kapoor et al. (2011) conducted a crystal structure analysis of a compound closely related to "(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide", providing insights into its molecular geometry and interactions. Their findings detailed the dihedral angles formed between different molecular units, contributing to the understanding of its chemical behavior (Kapoor et al., 2011).

Sustainable Polymer Alternatives

Jiang et al. (2015) explored the enzymatic polymerization of furan-2,5-dicarboxylic acid (FDCA)-based polyamides as sustainable alternatives to conventional polymers. Their work underscores the potential of using furan derivatives, like "(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide", in the development of high-performance materials with environmental benefits (Jiang et al., 2015).

Chemical Synthesis and Reactivity

Reddy et al. (2012) and Stepanova et al. (2020) provided methods for synthesizing and reacting furan-2-yl derivatives, offering valuable protocols for generating compounds with potential biological activity and applications in material science. These studies exemplify the versatility and reactivity of furan-based compounds in synthetic chemistry (Reddy et al., 2012), (Stepanova et al., 2020).

Photophysical Properties

Kumari et al. (2017) investigated the effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds structurally related to "(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide". Their research highlights the influence of solvent environment on the absorption and fluorescence characteristics of these compounds, contributing to the understanding of their potential in optical and electronic applications (Kumari et al., 2017).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-5-2-4-11(10-13)15-14(16)8-7-12-6-3-9-18-12/h2-10H,1H3,(H,15,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDGFGQUNISGF-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-3-(furan-2-yl)-N-(3-methoxyphenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2699915.png)

![2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2699916.png)

![4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B2699921.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699924.png)

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2699927.png)

![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)

![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)